4-butoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4S/c1-3-4-17-33-25-11-8-22(9-12-25)27(30)28-24-10-7-21-15-16-29(19-23(21)18-24)34(31,32)26-13-5-20(2)6-14-26/h5-14,18H,3-4,15-17,19H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGGOZJWLODNID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq) based compounds, which this compound is a part of, exert diverse biological activities against various infective pathogens and neurodegenerative disorders.
Mode of Action
Thiq based compounds have been revealed to act as phenylethanolamine n-methyltransferase inhibitors, matrix metalloproteinase inhibitors, carbonic anhydrase inhibitors, bradykinin-1 antagonists, as well as potential ligands of the delta opioid receptor.
Biochemical Pathways
Given the broad range of biological activities associated with thiq based compounds, it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
The cytotoxicity of similar 1,2,3,4-tetrahydroisoquinoline analogs has been evaluated, suggesting that these compounds can be absorbed and distributed in the body to exert their effects.
Biological Activity
4-butoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a compound with significant potential in pharmacology, particularly in the treatment of various neurological and inflammatory conditions. Its structural components suggest a complex interaction with biological systems, making it a subject of interest for further research.
- Molecular Formula : C27H30N2O4S
- Molecular Weight : 478.6 g/mol
- CAS Number : 954630-58-1
The compound is believed to interact with various neurotransmitter systems and receptor pathways. Its structure indicates potential activity as a kinase inhibitor, which is crucial in modulating signaling pathways involved in cell proliferation and inflammation. Specifically, compounds related to tetrahydroisoquinoline derivatives have shown promise in inhibiting protein kinases associated with cancer and other diseases.
Antinociceptive Effects
Research indicates that similar compounds have demonstrated antinociceptive (pain-relieving) properties. For instance, studies on tetrahydroisoquinoline derivatives have shown efficacy in reducing pain responses in animal models. The mechanism often involves modulation of the opioid receptors and inhibition of inflammatory mediators.
Antiinflammatory Properties
The compound's anti-inflammatory activity could be attributed to its ability to inhibit pro-inflammatory cytokines and chemokines. Compounds in this class have been shown to reduce inflammation in models of arthritis and other inflammatory diseases.
Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, this compound may exhibit protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's. Research has highlighted that tetrahydroisoquinoline derivatives can cross the blood-brain barrier and exert neuroprotective effects through antioxidant mechanisms and modulation of neuroinflammatory responses.
Case Studies
- Study on Pain Relief : A study involving the administration of related tetrahydroisoquinoline compounds showed a significant reduction in pain scores in rodent models of neuropathic pain. The study suggested that these compounds could serve as a basis for developing new analgesics.
- Anti-inflammatory Research : In a controlled trial assessing the anti-inflammatory effects of benzamide derivatives, compounds structurally similar to 4-butoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide demonstrated a marked decrease in edema and inflammatory markers in induced models.
- Neuroprotection : A recent investigation into the neuroprotective properties of tetrahydroisoquinoline derivatives found that these compounds could significantly reduce neuronal death in models of oxidative stress, suggesting potential applications in treating neurodegenerative disorders.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of 4-butoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide likely involves sequential functionalization of the tetrahydroisoquinoline and benzamide moieties.
Key Steps:
-
Tosylation of Tetrahydroisoquinoline:
The 2-position of the tetrahydroisoquinoline is protected with a tosyl group via reaction with p-toluenesulfonyl chloride (TsCl) under basic conditions (e.g., pyridine or NaOH) . -
Benzamide Coupling:
The 7-amino group of the tosylated tetrahydroisoquinoline reacts with 4-butoxybenzoyl chloride in the presence of a coupling agent (e.g., HATU or EDCl) to form the amide bond .
Table 1: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|
| Tosylation | TsCl, pyridine, 0–25°C, 12h | 85–90% |
| Amide Formation | 4-Butoxybenzoyl chloride, HATU, DIPEA | 70–75% |
Reactivity and Functional Group Transformations
The compound’s reactivity is governed by its functional groups:
-
Amide Hydrolysis:
Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the benzamide bond may hydrolyze to yield 4-butoxybenzoic acid and the 7-amino-tetrahydroisoquinoline derivative . -
Tosyl Group Removal:
The tosyl group can be cleaved using strong acids (e.g., HBr/AcOH) or nucleophiles (e.g., Mg/MeOH), regenerating the secondary amine . -
Electrophilic Substitution:
The tetrahydroisoquinoline’s aromatic ring may undergo nitration or halogenation at the 5- or 8-positions under standard electrophilic conditions .
Stability and Degradation
-
Thermal Stability:
The tosyl group enhances thermal stability, but prolonged heating (>150°C) may lead to decomposition. -
Photodegradation:
The benzamide moiety is susceptible to UV-induced cleavage, necessitating storage in opaque containers .
Biological and Pharmacological Relevance
While no direct studies on this compound exist, structurally related benzamides and tetrahydroisoquinolines exhibit:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Molecular Properties
Key structural differences among analogs lie in their substituents, which directly impact molecular weight, polarity, and steric effects:
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations:
- Electron Effects: The tosyl group’s strong electron-withdrawing nature may stabilize the tetrahydroisoquinoline core, contrasting with the electron-donating isobutyryl group in or the neutral propylsulfonyl in .
- Molecular Weight : The target’s estimated molecular weight (~470 g/mol) exceeds most analogs, which may influence bioavailability under Lipinski’s rule of five .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
